6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a heterocyclic compound that contains a piperazine ring, a nitro group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves the reaction of 4-methylpiperazine with a suitable pyrimidine derivative. One common method involves the use of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid, which reacts with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to form an acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the reduced form of the compound with the nitro group converted to an amino group.
Substitution: The major products depend on the electrophile used and the specific reaction conditions.
Scientific Research Applications
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with specific receptors or signaling pathways to exert its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with potential anti-tubercular activity.
Uniqueness
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its nitro group, piperazine ring, and phenyl group contribute to its diverse range of applications in medicinal chemistry and other fields.
Properties
CAS No. |
676154-82-8 |
---|---|
Molecular Formula |
C15H19N7O2 |
Molecular Weight |
329.36 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H19N7O2/c1-20-7-9-21(10-8-20)14-12(22(23)24)13(16)18-15(19-14)17-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H3,16,17,18,19) |
InChI Key |
HYMXUMITAWFVRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.